molecular formula C13H8BrCl2NO B10977675 2-bromo-N-(2,4-dichlorophenyl)benzamide CAS No. 10286-91-6

2-bromo-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B10977675
CAS No.: 10286-91-6
M. Wt: 345.0 g/mol
InChI Key: MIDYZMUATHJVLZ-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Sciences

Benzamide derivatives represent a class of organic compounds extensively studied in medicinal chemistry and materials science. ontosight.ai The amide bond is a fundamental functional group in chemistry and is ubiquitous in biological processes. researchgate.netresearchgate.net This structural motif is present in approximately 25% of top-selling pharmaceutical products, underscoring its importance in drug design. nanobioletters.com

The significance of benzamide derivatives stems from their broad spectrum of pharmacological activities. Researchers have identified various substituted benzamides as potent agents with antimicrobial, anti-inflammatory, anticancer, analgesic, and antifungal properties. researchgate.netnanobioletters.com The versatility of the benzamide scaffold allows for systematic structural modifications, enabling scientists to fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets. nih.gov This adaptability has made benzamide and its analogues essential pharmacophores in drug discovery, continually inspiring the development of new therapeutic agents. researchgate.net

Overview of Halogenated Benzamides: Prior Research and Gaps

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the benzamide scaffold is a well-established strategy in synthetic and medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, halogenated benzamides have been the subject of considerable research.

Prior studies have demonstrated that halogenated benzamides possess a wide range of biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as radioligands for dopamine (B1211576) receptors, as antiparasitic agents, and for their antifungal and antibacterial properties. nih.govnih.govnih.gov Research has shown that the addition of a halogenated benzoyl group can enhance the antifungal activity of parent molecules. nih.gov Specifically, bromo- and chloro-substituted benzamides and related compounds have shown promising activity against various fungal and bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Despite the extensive body of research, there are gaps in the systematic exploration of all possible halogen substitution patterns. While many mono- and di-substituted compounds have been studied, the specific effects of combining different halogens at various positions on both aromatic rings of the N-phenylbenzamide core are not always well-documented. This leaves an opportunity to synthesize and characterize novel derivatives to explore new structure-activity relationships. dcu.ie

Research Focus on 2-bromo-N-(2,4-dichlorophenyl)benzamide within the Broader Benzamide Class

Within this context, this compound emerges as a compound of significant interest. This molecule features a specific tri-halogenated substitution pattern: a bromine atom on the benzoyl ring and two chlorine atoms on the N-phenyl ring. This distinct arrangement of halogens provides a unique electronic and steric profile that warrants detailed investigation.

The rationale for focusing on this particular compound is rooted in the established bioactivity of its constituent parts. The 2-bromo substitution on the benzamide moiety is a known feature in compounds used as synthetic intermediates for creating more complex heterocyclic systems. researchgate.net Similarly, the 2,4-dichloroaniline (B164938) moiety is a common starting material in the synthesis of compounds with potential biological applications. The combination of these fragments into a single molecule, this compound, presents an opportunity to explore the synergistic or unique properties arising from this specific halogenation pattern. The study of this compound helps to fill the existing gaps in understanding how complex halogenation affects the chemical and potential biological characteristics of the benzamide scaffold.

Below are the key chemical properties of the target compound.

PropertyValue
CAS Number 10286-91-6
Molecular Formula C₁₃H₈BrCl₂NO
Molecular Weight 345.02 g/mol
Canonical SMILES C1=CC=C(C(=C1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChI Key OWULGLISOULPQN-UHFFFAOYSA-N

Properties

CAS No.

10286-91-6

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

2-bromo-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

MIDYZMUATHJVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

Advanced Structural Characterization and Solid State Investigations of 2 Bromo N 2,4 Dichlorophenyl Benzamide

Single-Crystal X-ray Diffraction Studies of 2-bromo-N-(2,4-dichlorophenyl)benzamide (CSD Code ZAJWUF)

Single-crystal X-ray diffraction provides an unparalleled atomic-resolution view into the three-dimensional structure of a crystalline solid. For this compound, with the Cambridge Structural Database (CSD) code ZAJWUF, this technique has been instrumental in elucidating its molecular conformation and the intricate network of intermolecular interactions that define its crystal lattice. mdpi.com

The crystal packing of this compound is a testament to the hierarchical nature of supramolecular assembly. The primary and most robust interaction governing the packing is the formation of one-dimensional chains through amide-amide hydrogen bonds. mdpi.comdcu.ie These chains are a common and predictable feature in the crystal structures of benzamides. mdpi.com

Intermolecular hydrogen bonds are the cornerstone of the supramolecular architecture of this compound. The strongest of these is the classical N-H···O hydrogen bond, which links the amide groups of adjacent molecules into infinite chains. nih.gov

In addition to this primary interaction, a variety of weaker C-H···O and C-H···Cl hydrogen bonds are observed. These interactions, while individually less energetic than the N-H···O bond, collectively contribute significantly to the cohesion of the crystal structure. The presence of multiple halogen substituents (bromine and chlorine) provides a rich landscape for the formation of these weaker interactions, which are critical in directing the final crystal packing arrangement. The analysis of related halogenated benzamides has shown that C-H···O=C interactions are a recurring feature in their molecular packing. bgu.ac.il

Table 1: Key Intermolecular Hydrogen Bonding Interactions in Halogenated Benzamides

Interaction Type Donor Acceptor Typical Role in Crystal Packing
N-H···O Amide N-H Carbonyl Oxygen Formation of primary 1D chains
C-H···O Aromatic/Aliphatic C-H Carbonyl/Halogen Oxygen Stabilization of 3D architecture, formation of synthons

Non-covalent interactions beyond hydrogen bonding also play a pivotal role in the solid-state structure of this compound. Aromatic ring stacking, specifically π–π interactions, contributes to the stabilization of the crystal lattice by promoting face-to-face arrangements of the phenyl rings. nih.govmdpi.com

The conformation of the this compound molecule in the crystalline state is characterized by a significant twist between the two aromatic rings. This non-planar conformation is a result of steric hindrance between the substituents on the phenyl rings and the amide linkage.

The central amide group itself exhibits a degree of non-planarity, with the plane of the amide group being twisted with respect to both the benzoyl and the dichlorophenyl rings. In the related N-(2,4-dichlorophenyl)benzamide, the amide group forms a dihedral angle of 33.0 (2)° with the benzoyl ring, while the two aromatic rings are nearly coplanar with a dihedral angle of 2.6 (2)°. nih.gov In other halogenated benzamides, the dihedral angle between the phenyl rings can be more pronounced, for instance, 58.63 (9)° in 4-bromo-N-phenylbenzamide. researchgate.net For 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, a twist is also observed between the amide group and the benzene (B151609) ring, with a C(=O)—N—C—C torsion angle of -27.1 (3)°. nih.gov The specific dihedral angles for ZAJWUF would require detailed analysis of its crystallographic information file. The flexibility of the molecular frame allows for such conformational adjustments to optimize packing efficiency and maximize stabilizing intermolecular interactions in the crystal. rsc.org

Table 2: Selected Dihedral Angles in Related Benzamide (B126) Structures

Compound Ring 1 Ring 2 Dihedral Angle (°) Reference
N-(2,4-dichlorophenyl)benzamide Benzoyl Dichlorophenyl 2.6 (2) nih.gov
4-Bromo-N-phenylbenzamide Phenyl 4-Bromophenyl 58.63 (9) researchgate.net

Comparative Crystallographic Analysis with Related Halogenated Benzamides

A comparative analysis of the crystal structure of this compound with other halogenated benzamides provides valuable insights into the influence of substituent patterns on solid-state architecture. dcu.ie Such studies are crucial for understanding structure-property relationships and for the targeted design of crystalline materials. bgu.ac.il

The potential for polymorphism, the ability of a compound to exist in more than one crystalline form, is also a critical consideration. nih.govox.ac.ukrsc.org The subtle balance of intermolecular forces means that small changes in crystallization conditions can lead to the formation of different polymorphs with distinct physical properties. The study of related halogenated benzamides, such as fluorinated analogues, can provide insights into the factors that favor or suppress disorder and polymorphism. acs.orgosti.gov For instance, the introduction of fluorine at the ortho-position of benzamide has been shown to suppress disorder without altering the fundamental packing motif. osti.gov A search of the Cambridge Structural Database for compounds related to ZAJWUF, such as 2-chloro-N-(2,3-dichlorophenyl)benzamide (JOFHAO), reveals similarities in molecular conformation, although they may crystallize in different space groups. dcu.ie

Impact of Halogen Position and Type on Crystal Structures

The crystal structure of benzanilides and related compounds is significantly influenced by the nature and position of halogen substituents on the aromatic rings. In the case of this compound, the presence of three halogen atoms—one bromine and two chlorine atoms—plays a crucial role in dictating the supramolecular assembly in the solid state. The molecular conformation and crystal packing are a result of a delicate balance among various intermolecular interactions, including conventional hydrogen bonds, halogen bonds, and other weak interactions.

Typically, the primary interaction governing the packing of benzamide derivatives is the N–H···O hydrogen bond, which often leads to the formation of chains or dimers. In the crystal structure of halogenated oxindoles, a related class of compounds, amide N-H donors and amide oxygen acceptors form dimeric motifs. For this compound, a similar N–H···O hydrogen bonding pattern is expected to be a dominant feature, organizing the molecules into predictable supramolecular synthons.

Beyond hydrogen bonding, the halogen atoms introduce the possibility of halogen bonding and other short-range interactions. Halogen–halogen interactions are categorized as either Type I, which are symmetrical and driven by dispersion forces, or Type II, which are asymmetrical and involve the interaction of an electropositive region (a σ-hole) on one halogen with a nucleophilic region on another. The presence of bromine and chlorine atoms in the target molecule allows for a variety of potential halogen-based interactions, such as Br···O, Cl···O, Br···Cl, Br···Br, and Cl···Cl contacts. The strength and directionality of these interactions are highly dependent on the electronic environment. For instance, the structural influence of halogen atoms in co-crystals of pyridine (B92270) amides was found to increase in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole.

The relative positioning of the halogens is also critical. The ortho-bromo substituent on the benzoyl ring and the ortho and para chloro substituents on the N-phenyl ring create specific steric and electronic environments that influence which interactions are favored, ultimately determining the final crystal packing arrangement. Computational studies on phenyl halides suggest that while direct halogen-halogen interactions can be modest, the effect of the halogen on the electron distribution of the aromatic rings significantly influences packing.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is essential for confirming the molecular structure of this compound and understanding its electronic properties. Techniques such as NMR, vibrational (IR and Raman), and UV-Vis spectroscopy each provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure by providing information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. Although experimental spectra for this compound are not widely published, the chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar halogenated benzamides.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the amide proton (N-H) and the aromatic protons on the two phenyl rings. The N-H proton typically appears as a broad singlet in the downfield region (δ 8-10 ppm), with its exact chemical shift being sensitive to solvent and concentration. The seven aromatic protons would appear in the range of δ 7-8.5 ppm. The protons on the 2-bromobenzoyl ring will exhibit complex splitting patterns due to spin-spin coupling, as will the three protons on the 2,4-dichlorophenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 165-170 ppm. The 12 aromatic carbons will appear between 120 and 140 ppm. The chemical shifts of the carbons directly bonded to the halogen atoms are particularly affected. Deshielding effects are observed for carbons bonded to fluorine and chlorine, while spin-orbit coupling plays a significant role in the magnetic shielding of carbons bonded to bromine and iodine. The substituent effects of the halogens are generally additive, allowing for a reasonable prediction of the chemical shifts for each carbon atom.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-165 - 170
N-H8.0 - 10.0-
Aromatic C-H / C7.0 - 8.5120 - 140
C-Br-~122
C-Cl-~130

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the amide group. A sharp, intense band for the carbonyl (C=O) stretching vibration (Amide I band) is anticipated around 1640-1680 cm⁻¹. The N-H stretching vibration should appear as a distinct peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band), often coupled with C-N stretching, typically occurs around 1550-1620 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching modes will produce a series of bands between 1400 and 1600 cm⁻¹. The vibrations involving the carbon-halogen bonds (C-Br and C-Cl) are found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch is also Raman active. This technique is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds which may be weak in the IR spectrum.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3300 - 3500
Aromatic C-H StretchAryl3000 - 3100
C=O Stretch (Amide I)Amide1640 - 1680
N-H Bend (Amide II)Amide1550 - 1620
Aromatic C=C StretchAryl1400 - 1600
C-N StretchAmide1200 - 1350
C-Cl StretchAryl Halide600 - 800
C-Br StretchAryl Halide500 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the excitation of electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, the most common transitions are σ → σ, n → σ, π → π, and n → π.

The benzamide chromophore itself gives rise to characteristic absorptions. The spectrum is typically dominated by intense π → π* transitions associated with the conjugated aromatic system and the carbonyl group. These transitions, often referred to as K-bands and B-bands, appear at shorter wavelengths (higher energy). For unsubstituted benzamide, a strong π → π* transition is observed around 221 nm. The presence of halogen substituents on the phenyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Additionally, the presence of non-bonding electrons on the oxygen and nitrogen atoms allows for n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths. The solvent can influence the position of these absorption bands; n → π* transitions often undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions may experience a bathochromic (red) shift.

Electronic TransitionInvolved OrbitalsExpected Wavelength Range (nm)Characteristics
π → ππ bonding to π antibonding200 - 280High intensity (High ε)
n → πNon-bonding to π antibonding> 280Low intensity (Low ε)

Computational Chemistry and Molecular Modeling of 2 Bromo N 2,4 Dichlorophenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For 2-bromo-N-(2,4-dichlorophenyl)benzamide, these methods can predict its three-dimensional arrangement and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on analogous compounds, such as N-(2,4-dichlorophenyl)benzamide, have utilized DFT to determine optimized geometries, vibrational frequencies, and other electronic parameters. orientjchem.orgresearchgate.net For this compound, a similar approach, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be expected to yield valuable insights. tandfonline.comresearchgate.netnih.gov

Table 1: Predicted Key Geometric Parameters for this compound (based on analogous compounds)

ParameterPredicted Value RangeSignificance
C=O bond length1.23 - 1.25 ÅTypical double bond character of a carbonyl group in an amide.
C-N bond length1.34 - 1.36 ÅPartial double bond character due to resonance in the amide group.
Dihedral Angle (Bromophenyl-Amide)20° - 40°Indicates a non-planar conformation to relieve steric strain.
Dihedral Angle (Dichlorophenyl-Amide)20° - 40°Also indicates a twisted conformation due to steric hindrance.

Note: These values are estimations based on computational studies of similar benzamide (B126) structures and are intended for illustrative purposes.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sci-hub.se The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueImplication for Reactivity
HOMO Energy~ -6.5 to -7.0 eVModerate electron-donating capability.
LUMO Energy~ -1.0 to -1.5 eVGood electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 5.0 to 5.5 eVHigh kinetic stability and moderate reactivity.

Note: These values are estimations based on FMO analyses of benzamide and its halogenated derivatives. sci-hub.se

Molecular Dynamics Simulations for Conformational Landscape

While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. tandfonline.com MD simulations can explore the conformational landscape of this compound by simulating the movements of its atoms and bonds at a given temperature. tandfonline.comdntb.gov.ua This would reveal the flexibility of the molecule, particularly the rotation around the C-N bonds of the amide linkage and the bonds connecting the phenyl rings to the amide group. rsc.org

An MD simulation would likely show that while the phenyl rings themselves are rigid, the molecule possesses significant flexibility, allowing for various rotational isomers (conformers). The simulation could identify the most populated conformational states and the energy barriers between them, providing a comprehensive understanding of its dynamic structure in solution.

Computational Prediction of Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, or solid-state packing, is governed by intermolecular interactions. For this compound, a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions are expected to play a crucial role.

Based on crystal structure analyses of similar compounds, the amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov Therefore, it is highly probable that N-H···O hydrogen bonds would be a primary motif in the crystal packing, linking molecules into chains or sheets. nih.gov

Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding (C-Br···O, C-Cl···O, or C-Br···Cl) and other dipole-dipole interactions. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal structure. Computational methods can predict the most likely packing arrangements and quantify the energetic contributions of these different intermolecular forces.

In Silico Docking Studies for Biological Target Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

While there are no specific docking studies reported for this compound, studies on other benzamide and acetamide (B32628) derivatives have demonstrated their potential to interact with a variety of biological targets, including enzymes implicated in cancer and microbial infections. dntb.gov.uanih.govnih.govnih.gov

A typical docking study for this compound would involve placing the molecule into the active site of a target protein. The simulation would then explore various binding poses and score them based on the predicted binding affinity. The analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's amino acid residues. These theoretical studies can guide the selection of biological targets for future experimental validation.

Structure Activity Relationship Sar Investigations of 2 Bromo N 2,4 Dichlorophenyl Benzamide Derivatives

Systematic Modulation of Substituents on the Brominated Phenyl Ring

The 2-bromophenyl moiety of 2-bromo-N-(2,4-dichlorophenyl)benzamide is a key region for structural modification to explore and optimize biological activity. The nature and position of the substituent on this ring can significantly influence the compound's potency and selectivity. Research into related N-phenylbenzamide structures indicates that electron-withdrawing groups on the acyl portion of the molecule can be beneficial for biological activity.

For instance, in a series of N-phenylbenzamide analogs with antischistosomal activity, the introduction of electron-withdrawing functionalities was found to enhance potency. nih.gov This suggests that replacing the bromine atom in this compound with other electron-withdrawing groups, or introducing additional substituents on this ring, could modulate its biological effect.

To illustrate the potential impact of such modifications, the following table presents hypothetical data based on the observed trends in related benzamide (B126) series. The biological activity is represented as a relative potency index, where the parent compound is set to 1.0.

CompoundSubstituent at C2-positionOther Substituents on Brominated RingRelative Potency Index
Parent-BrNone1.0
Analog 1a-ClNone0.9
Analog 1b-INone0.7
Analog 1c-FNone1.1
Analog 1d-Br4-NO21.5
Analog 1e-Br5-CF31.8

The data in the table suggests that smaller, highly electronegative halogens like fluorine at the 2-position might slightly enhance potency. More significantly, the addition of strong electron-withdrawing groups like a nitro (-NO2) or trifluoromethyl (-CF3) group at other positions on the ring could lead to a substantial increase in biological activity.

Systematic Modulation of Halogens on the Dichlorophenyl Ring

The N-(2,4-dichlorophenyl) portion of the molecule is another critical area for SAR studies. The nature and position of the halogen substituents on this aniline (B41778) ring can dramatically alter the compound's interaction with its biological target. Studies on related salicylanilide (B1680751) derivatives have shown that the halogenation pattern on the aniline ring is a key determinant of biological activity.

For example, in a series of salicylanilide derivatives, the position and nature of the halogen substituents had a profound impact on their antimicrobial activity. It was observed that the presence of chlorine atoms on the aniline ring was crucial for potency, and their specific placement could fine-tune the biological effect.

The following interactive data table illustrates the potential effects of modulating the halogen substituents on the dichlorophenyl ring of this compound, based on trends seen in similar compound classes.

CompoundSubstituents on N-phenyl RingRelative Potency Index
Parent2,4-dichloro1.0
Analog 2a2,4-difluoro0.8
Analog 2b2,4-dibromo1.2
Analog 2c3,4-dichloro0.7
Analog 2d2,5-dichloro0.9
Analog 2e2,4,6-trichloro1.4

From this hypothetical data, it can be inferred that while the 2,4-dichloro substitution pattern is effective, replacing chlorine with bromine might slightly enhance potency. The positional arrangement of the halogens is also critical, with the 2,4-disubstitution pattern appearing to be more favorable than 3,4- or 2,5-disubstitution. The addition of a third chlorine atom at the 6-position could further increase activity, possibly due to a combination of electronic and steric effects.

Impact of Substituent Position and Electronic Effects on Biological Potency

The position of substituents on both the benzoyl and aniline rings of N-phenylbenzamides has a significant impact on their biological activity, which is closely linked to the electronic effects of these substituents. nih.gov The interplay of inductive and resonance effects can alter the electron distribution within the molecule, affecting its ability to bind to its target. mdpi.com

Electron-withdrawing substituents, such as nitro (NO2) and trifluoromethyl (CF3), have been shown to be beneficial for the antischistosomal activity of N-phenylbenzamides. nih.gov The position of these groups is crucial; for instance, shifting a nitro group from the para to the meta position on the anilide ring has been observed to enhance potency. nih.gov This suggests that for this compound derivatives, the precise placement of electron-withdrawing groups could be a key strategy for optimization.

The following table illustrates how the position of a potent electron-withdrawing group, such as a nitro group, on either phenyl ring could influence the biological potency of a hypothetical analog of this compound.

CompoundPosition of -NO2 groupRingRelative Potency Index
Analog 3apara (4-position)Brominated Phenyl Ring1.6
Analog 3bmeta (3-position)Brominated Phenyl Ring1.3
Analog 3cortho (6-position)Brominated Phenyl Ring0.8
Analog 3dmeta (5-position)Dichlorophenyl Ring1.9
Analog 3epara (5-position)Dichlorophenyl Ring1.4

The data suggests that a nitro group at the para-position of the brominated ring is more effective than at the meta or ortho positions. On the dichlorophenyl ring, a meta-substituent (relative to the amide linkage) appears to be highly favorable for activity.

Steric Factors Influencing Molecular Recognition and Activity

In general, bulky substituents can either enhance or diminish biological activity. If a bulky group improves the hydrophobic interactions with the target or induces a more favorable conformation, an increase in potency may be observed. Conversely, if a large substituent creates a steric clash with the binding site, a decrease in activity is expected.

For instance, studies on N-phenylbenzamides have suggested that less steric substitution on the aniline portion of the molecule may reduce obstacles to target binding and thus increase activity. The ortho-position on both rings is particularly sensitive to steric effects, as substituents at these positions can force the phenyl rings to twist relative to the central amide bond, altering the molecule's three-dimensional shape.

The following table provides a hypothetical illustration of how steric factors might influence the biological potency of analogs of this compound.

CompoundSubstituentPositionRingRelative Potency Index
Analog 4a-CH36-positionBrominated Phenyl Ring0.6
Analog 4b-C(CH3)34-positionBrominated Phenyl Ring1.3
Analog 4c-CH36-positionDichlorophenyl Ring0.4
Analog 4d-C(CH3)35-positionDichlorophenyl Ring0.9

The hypothetical data suggests that small alkyl groups in the ortho-position (6-position) of either ring may decrease activity due to steric hindrance. In contrast, a bulky tert-butyl group at the para-position of the brominated ring could enhance potency, possibly through favorable hydrophobic interactions.

Correlation of Spectroscopic and Structural Data with Biological Outcomes

The correlation of spectroscopic and structural data with the biological outcomes of this compound derivatives provides valuable insights into their mechanism of action at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography can reveal key structural features that influence biological potency.

For instance, the chemical shifts in ¹H and ¹³C NMR spectra can provide information about the electron density at different positions within the molecule, which can be correlated with the electronic effects of substituents and their impact on activity. Similarly, IR spectroscopy can be used to study the vibrational frequencies of the amide bond, offering insights into how substituents affect its electronic character and hydrogen-bonding capabilities.

Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylbenzamides have successfully correlated molecular descriptors, which can be derived from spectroscopic and computational data, with antimicrobial activity. These studies have highlighted the importance of electrostatic, steric, and hydrophobic properties in determining the biological potency of these compounds.

Biological Activities and Mechanistic Insights of 2 Bromo N 2,4 Dichlorophenyl Benzamide and Its Analogs

Antimicrobial Spectrum and Efficacy Studies

The antimicrobial potential of benzamide (B126) derivatives has been explored against a variety of bacterial and fungal pathogens. The specific substitutions on both the benzoyl and aniline (B41778) rings play a critical role in determining the spectrum and potency of their activity.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Analogs of 2-bromo-N-(2,4-dichlorophenyl)benzamide have demonstrated notable antibacterial properties. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria, with reported Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL. nih.gov Other studies on N-phenylbenzamide derivatives have also confirmed their antibacterial potential. ubaya.ac.id

The substitution pattern is a key determinant of efficacy. A study of various N-benzamide derivatives revealed that compounds such as N-(4-bromophenyl)-4-hydroxybenzamide and N-(4-chlorophenyl)benzamide exhibited significant activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with MIC values as low as 3.12 µg/mL and 6.25 µg/mL, respectively. nanobioletters.com Furthermore, a benzimidazole (B57391) derivative featuring a 2,4-dichlorobenzyl group, which is structurally related to the N-phenyl portion of the target compound, displayed potent activity against several bacteria with an MIC of 3.12 μg/mL. nih.gov These findings suggest that the combination of bromo- and dichlorophenyl- substitutions in a benzamide structure could yield significant antibacterial effects.

Antibacterial Activity of Benzamide Analogs
Compound AnalogBacterial StrainActivity (MIC)
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2.5–5.0 mg/mL
N-(4-bromophenyl)-4-hydroxybenzamideB. subtilis6.25 µg/mL
N-(4-bromophenyl)-4-hydroxybenzamideE. coli3.12 µg/mL
1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidineVarious bacteria3.12 µg/mL

Antitubercular Activity Against Mycobacterium tuberculosis and Resistant Strains

The unique and robust cell wall of Mycobacterium tuberculosis presents a significant challenge for antimicrobial agents. nih.gov Carboxamides, the broader class to which benzamides belong, have been investigated for their antitubercular potential. Research has shown that the activity of these compounds is highly dependent on the specific substitution patterns on the aromatic rings. nih.gov For example, a study on carboxamide derivatives against the M. tuberculosis H37Rv strain found that the placement of groups like dimethylphenyl or nitro groups significantly altered the inhibitory activity. nih.gov

While direct testing of this compound against M. tuberculosis is not widely reported, the known antitubercular drug Bedaquiline, which contains a bromo-substituted quinoline (B57606) ring, highlights the potential utility of halogenated scaffolds in this area. nih.gov However, some studies on related structures, such as certain coumarin (B35378) derivatives with a bromoacetyl group, did not show significant activity in primary screenings against M. tuberculosis, with MIC values greater than 6.25 μg/mL. researchgate.netresearchgate.net This underscores the need for specific testing of the target compound to determine its potential as an antitubercular agent.

Antifungal Activity Against Candida albicans and Other Fungi

Benzamide analogs have also been evaluated for their efficacy against fungal pathogens. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide were reported to be active against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values ranging from 0.3 to 5.0 mg/mL. nih.gov

The presence of a dichlorophenyl group, as found in this compound, appears to be beneficial for antifungal activity. A series of novel azole derivatives incorporating a 4-((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)-N-phenylbenzamide side chain demonstrated promising efficacy against multiple Candida species, including C. albicans, C. parapsilosis, and C. glabrata. rsc.org In another study, a benzimidazole derivative with a 2,4-dichlorobenzyl moiety was active against C. albicans with an MIC of 3.12 μg/mL. nih.gov Similarly, N-(4-halobenzyl)amides have shown activity against Candida species, with one analog exhibiting a strong MIC of 7.8 µg/mL against C. krusei. mdpi.com

Antifungal Activity of Benzamide Analogs
Compound AnalogFungal StrainActivity (MIC)
N-(2-bromo-phenyl)-2-hydroxy-benzamideF. oxysporum, S. sclerotiorum, S. cerevisiae0.3–5.0 mg/mL
1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidineC. albicans3.12 µg/mL
Azole with 4-((1-(2,4-dichlorophenyl)...)methyl)-N-phenylbenzamide side chainCandida spp.Potent Activity
N-(4-halobenzyl)amide analogC. krusei7.8 µg/mL

Mechanism of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The mechanisms through which antimicrobial agents exert their effects are varied, often involving the inhibition of essential cellular processes or the disruption of structural components like the cell membrane. creative-biolabs.comlumenlearning.com For the benzamide class of compounds, enzyme inhibition appears to be a prominent mechanism of action.

Studies on benzamide riboside, a related molecule, have shown that its active metabolite inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is critical for the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.gov This mode of action targets a key metabolic pathway, leading to the cessation of cell growth. lumenlearning.comnih.gov Similarly, research on the antifungal action of 2-chloro-N-phenylacetamide, a structural analog, suggests that it may function by inhibiting dihydrofolate reductase (DHFR), another crucial enzyme involved in nucleotide synthesis. nih.gov Other potential mechanisms for antimicrobial benzamides could include the disruption of mycolic acid synthesis in mycobacteria or interference with cell wall biosynthesis. lumenlearning.comfrontiersin.org

Antiparasitic Activity and Target Identification

Beyond bacteria and fungi, the development of novel agents against parasitic protozoa is a global health priority.

Inhibition of Trypanosoma brucei

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, a fatal disease if left untreated. nih.gov The search for new, safer, and more effective drugs is ongoing. While there is no specific data on the activity of this compound against T. brucei, research on other small molecule scaffolds has identified promising candidates. For instance, a structure-activity relationship study of dibenzylideneacetone (B150790) (DBA) analogs revealed several compounds with potent in vitro antitrypanosomal activity, exhibiting half-maximal effective concentration (EC50) values as low as 200 nM. nih.govresearchgate.net Other compound series, such as bisnaphthalimidopropyl and pyrimidine (B1678525) derivatives, have also shown activity against the parasite. researchgate.netescholarship.org The potent activity of diverse chemical structures suggests that novel compounds like substituted benzamides warrant investigation as potential antitrypanosomal agents.

Targeting Sterol 14α-Demethylase (CYP51) in Fungal and Protozoan Pathogens

Research into N-phenylbenzamide derivatives has indicated their potential as antimicrobial agents. For instance, certain N-phenylbenzamides have demonstrated activity against various fungal and bacterial strains, suggesting that this chemical scaffold could serve as a basis for the development of novel anti-infective drugs. researchgate.netnanobioletters.com The antifungal activity of some benzamide derivatives is attributed to their ability to disrupt essential biological processes in pathogenic fungi. nih.gov For example, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown potent activity against several phytopathogenic fungi, with the presence of chloro or fluoro substituents on the benzene (B151609) ring enhancing this activity. nih.gov

In the context of protozoan pathogens, N-substituted N-phenylbenzamide bisguanidines have been synthesized and evaluated for their in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov These findings suggest that the N-phenylbenzamide core can be a viable scaffold for developing antiparasitic agents. Although the precise mechanism of action for these analogs was not definitively linked to CYP51 inhibition in the available literature, the disruption of sterol biosynthesis is a common strategy for antiprotozoal drugs.

Given that halogenated aromatic rings are a common feature in many known CYP51 inhibitors, it is plausible that this compound and its analogs could interact with this enzyme. However, without direct experimental evidence, this remains a hypothesis that requires further investigation through in vitro enzyme assays and in silico modeling studies.

Enzyme Inhibition Profiles and Molecular Targets

Inhibition of Carbonic Anhydrase Isozymes (hCA I, hCA II)

Human carbonic anhydrase (hCA) isozymes I and II are ubiquitous cytosolic enzymes involved in various physiological processes. While many sulfonamide-based compounds are well-known inhibitors of these enzymes, research on the inhibitory activity of benzamide derivatives is less extensive. researchgate.netnih.govbenthamscience.com

No direct studies were found that specifically investigate the inhibitory effect of this compound on hCA I and hCA II. However, the inhibition of these enzymes by other classes of compounds containing related structural motifs has been reported. For instance, a series of sulfenimide derivatives, which include a bromo-substituted compound, were found to be potent inhibitors of both hCA I and hCA II, with Kᵢ values in the low micromolar and nanomolar range. mdpi.com

While the primary mechanism of action for classical carbonic anhydrase inhibitors involves the coordination of a zinc-ion in the enzyme's active site by a sulfonamide group, other chemical moieties can also interact with the enzyme. It is conceivable that the amide linkage and the halogenated phenyl rings of this compound could engage in interactions with residues in or near the active site of hCA I and II. However, without dedicated research, the inhibitory potential and selectivity of this specific compound and its close analogs against carbonic anhydrase isozymes remain undetermined.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The benzamide scaffold has been explored for the development of novel AChE inhibitors.

While no data is available for this compound, a study on a series of halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) provides insight into the potential of structurally similar compounds as AChE inhibitors. These compounds exhibited moderate inhibition of AChE, with IC₅₀ values generally in the micromolar range. The inhibitory potency was found to be influenced by the halogen substitution pattern on both the salicylic (B10762653) acid and aniline rings.

Below is a table summarizing the AChE inhibitory activity of some representative halogenated 2-hydroxy-N-phenylbenzamide analogs.

CompoundSalicylic Acid SubstitutionAniline SubstitutionAChE IC₅₀ (µM)
Analog 15-Bromo3,5-Dichloro33.13
Analog 25-Bromo3,4,5-Trichloro42.08
Analog 35-Bromo3-(Trifluoromethyl)43.11

These findings suggest that the presence and position of halogen atoms on the N-phenylbenzamide scaffold can significantly influence the acetylcholinesterase inhibitory activity. Further investigation into benzamide and picolinamide (B142947) derivatives has also revealed compounds with potent AChE inhibitory activity, with some demonstrating mixed-type inhibition by binding to both the catalytic and peripheral sites of the enzyme. touro.edubrieflands.com

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, making it an attractive target for cancer therapy. nih.gov Several FAK inhibitors incorporating a benzamide moiety have been designed and synthesized.

While direct inhibitory data for this compound against FAK is not available, research on related structures provides valuable insights. For example, a series of 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides have been developed as potent FAK inhibitors. nih.govacs.org One of the lead compounds from this series demonstrated an IC₅₀ value of 0.047 µM against FAK. acs.org

The development of dual inhibitors targeting both FAK and other kinases has also been explored, with some benzamide-containing compounds showing promise. escholarship.org The general structure of these inhibitors often involves a core heterocyclic system, such as a pyrimidine, linked to a substituted benzamide. The substitutions on the benzamide portion are critical for optimizing potency and selectivity.

The following table presents the FAK inhibitory activity of some benzamide-containing analogs.

Compound ClassRepresentative AnalogFAK IC₅₀ (nM)
2,4-Dianilinopyrimidine-benzamidesCompound 8a47
Phosphamide-diphenylpyrimidinesCompound 7e4.65
N-2,4-Diarylaminopyrimidine-3-sulfamoyl-benzamidesCompound 11w35

These studies highlight that the benzamide scaffold is a viable component in the design of potent FAK inhibitors. The specific halogenation pattern of this compound could potentially contribute to favorable interactions within the FAK active site, but this requires experimental validation.

Inhibition of SLC10 Carriers (ASBT, NTCP, SOAT)

The solute carrier family 10 (SLC10) includes the apical sodium-dependent bile acid transporter (ASBT, SLC10A2), the Na⁺-taurocholate cotransporting polypeptide (NTCP, SLC10A1), and the sodium-dependent organic anion transporter (SOAT, SLC10A6). These transporters are involved in the enterohepatic circulation of bile acids and are targets for the treatment of cholestatic liver diseases and hypercholesterolemia.

The benzanilide (B160483) (N-phenylbenzamide) scaffold is a key feature of known inhibitors of these transporters. Specifically, a class of compounds known as arylsulfonylamino-benzanilides has been investigated for their inhibitory activity against ASBT, NTCP, and SOAT. acs.orgnih.govnih.govacs.orgresearchgate.net

A representative compound from this class, S-1647, which has a 3-nitro-4-chlorophenyl group on the benzamide nitrogen, was found to be a nonselective inhibitor of all three transporters with IC₅₀ values in the low micromolar range. acs.org Structure-activity relationship studies revealed that the substitution pattern on the benzanilide core significantly influences the inhibitory potency and selectivity.

The inhibitory activities of S-1647 and a more potent analog are presented in the table below.

CompoundASBT IC₅₀ (µM)NTCP IC₅₀ (µM)SOAT IC₅₀ (µM)
S-164713.410.43.5
Compound 5g₂0.11--

Given that this compound shares the core benzanilide structure with these inhibitors, it is plausible that it could also interact with and inhibit SLC10 family transporters. The specific halogen substitutions would likely play a significant role in determining its potency and selectivity profile. However, experimental verification is necessary to confirm this potential activity.

Molecular Basis of Enzyme-Ligand Interactions

A detailed understanding of the interactions between enzymes and ligands is fundamental to deciphering cellular processes and is crucial for the development of new therapeutic agents. frontiersin.org These interactions are governed by the three-dimensional structures of enzymes and the specific sites designed to bind ligands through a combination of covalent and non-covalent forces, including ionic bonds, hydrogen bonds, and van der Waals interactions. frontiersin.org Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools for predicting and analyzing these complex interactions at an atomic level. frontiersin.orgnih.gov

For benzamide analogs, specific interactions have been elucidated through various studies. In the crystal structure of 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, an analog of the target compound, the structure is stabilized by intermolecular N—H···O and weak C—H···O hydrogen bonds, which link the molecules into chains. nih.gov

Molecular docking studies on various biologically active benzamide derivatives have provided further insight into their mechanisms. For instance, novel benzothiazole (B30560) sulfonamide derivatives with anticonvulsant activity were shown to have hydrogen bond interactions with nicotinic acetylcholine (B1216132) ion-gated receptors. nih.gov In the context of anti-inflammatory potential, docking studies of N-amidic acid organoselenium compounds revealed promising binding scores towards the COX-2 enzyme's binding site. rsc.org Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. nih.gov Molecular dynamics simulations further confirmed the stability of the most active compound within the binding site of these target proteins. nih.gov These computational approaches are critical for understanding how structural flexibility or mutations can affect the interactions between a ligand and its target enzyme, thereby guiding drug design and protein engineering. nih.gov

Agrochemical Applications and Phytotoxic Effects

Herbicidal Activity and Crop Selectivity

Certain analogs of this compound have been investigated for their potential use in agriculture as herbicides. One such analog, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has demonstrated high efficacy as a selective post-emergent herbicide. nih.gov Greenhouse assessments and field trials have shown that this compound is effective against a variety of grass and broadleaf weed species. nih.gov A key feature of this analog is its good crop selectivity; it controls major weeds while showing a high tolerance in winter oilseed rape when applied post-emergence at rates of 15-90 grams of active ingredient per hectare. nih.gov This selectivity is crucial for its practical application in agriculture, allowing for weed control without damaging the desired crop.

Insecticidal and Fungicidal Properties in Agricultural Contexts

Benzamide derivatives have been explored for their broad-spectrum pesticidal activities, including insecticidal and fungicidal properties. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety demonstrated notable biological activities. mdpi.com In preliminary bioassays, many of these compounds showed significant larvicidal activity against mosquito larvae. mdpi.com For example, compound 7a in the series achieved 100% larvicidal activity at a concentration of 10 mg/L. mdpi.com

In terms of fungicidal properties, these compounds were tested against eight different fungi. mdpi.com Compound 7h was particularly effective, showing 90.5% inhibition against Botrytis cinereal, which was superior to the commercial fungicide fluxapyroxad (B1673505) (63.6% inhibition). mdpi.com This compound also displayed moderate to good inhibitory activity against other plant pathogens like Alternaria solani (50.0%), Sclerotinia sclerotiorum (80.8%), and Thanatephorus cucumeris (84.8%). mdpi.com

Other related structures have also shown promise. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values ranging from 0.3 to 5.0 mg/mL. nih.gov Furthermore, the synthetic amide 2-bromo-N-phenylacetamide has been identified as a potent fungicidal agent against several fluconazole-resistant Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for 87.5% of the tested strains and a minimum fungicidal concentration (MFC) of 64 µg/mL for 81.25% of the strains. researchgate.net

Insecticidal Activity of Pyridine-Linked 1,2,4-Oxadiazole Benzamide Analogs
CompoundLarvicidal Activity vs. Mosquito Larvae (10 mg/L)Larvicidal Activity vs. Mosquito Larvae (1 mg/L)
7a100%40%
Fungicidal Activity of Compound 7h
FungusInhibitory Activity
Botrytis cinereal90.5%
Sclerotinia sclerotiorum80.8%
Thanatephorus cucumeris84.8%
Alternaria solani50.0%

Exploration of Other Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Potentials

The benzamide scaffold is present in various compounds with potential therapeutic applications, including anti-inflammatory and analgesic activities. nanobioletters.com Inflammation is a complex biological process that often leads to pain through the release of inflammatory mediators. rsc.org

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been evaluated for their in vitro anti-inflammatory activity using a protease inhibition assay. nih.govnih.gov The results showed that these compounds had IC50 values ranging from 0.04 to 0.07 mg/mL, indicating a much higher efficiency in inhibiting trypsin activity compared to the positive control, acetylsalicylic acid (IC50 of 0.4051 ± 0.0026 mg/mL). nih.govnih.gov

Other studies have focused on the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in anti-inflammatory therapy. A synthesized pivalate-based Michael product demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX with IC50 values of 314 µg/mL, 130 µg/mL, and 105 µg/mL, respectively. nih.gov The mechanism of some anti-inflammatory benzamide analogs is linked to the downregulation of inflammatory markers. rsc.org Certain N-amidic acid organoselenium compounds were found to downregulate COX-2, IL-1β, and IL-6. rsc.org The combination of dihydropyridine (B1217469) derivatives with amide groups has also been explored, with some compounds showing promising analgesic properties. semanticscholar.org

In Vitro Anti-inflammatory Activity of Benzamide Analogs
Compound/Analog TypeAssay/TargetIC50 ValueReference CompoundIC50 Value (Reference)
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease (Trypsin) Inhibition0.04–0.07 mg/mLAcetylsalicylic acid0.4051 mg/mL
Pivalate-based Michael product (MAK01)COX-1 Inhibition314 µg/mLIndomethacin (for COX)N/A
COX-2 Inhibition130 µg/mL
5-LOX Inhibition105 µg/mL

Anticonvulsant Activity of Related Benzamide Analogs

The benzamide structure is a key feature in a number of compounds with anticonvulsant properties. nanobioletters.com Extensive research has been conducted on various analogs to understand their structure-activity relationships and mechanisms of action. A library of novel fluorinated N-benzamide enaminones was synthesized and evaluated in preclinical seizure models. mdpi.comnih.gov Several compounds from this library showed good anticonvulsant activity in the 6-Hz 'psychomotor' 44-mA rodent model, which is used to identify compounds effective against drug-resistant seizures. mdpi.comnih.gov

Electrophysiology studies on these active analogs suggest a mode of action that involves the selective inhibition of voltage-gated sodium channels. mdpi.comnih.gov Treatment of ND7/23 cells with these compounds resulted in a significant reduction in the amplitude of whole-cell sodium currents, while T-type calcium currents were unaffected. mdpi.comnih.gov Other research into anticonvulsant enaminone derivatives suggests that they may also act via the GABAergic pathway, with some analogs acting as positive allosteric modulators at the GABAA benzodiazepine (B76468) receptor site. mdpi.com

Structural modifications have a significant impact on the anticonvulsant potency of benzamide analogs. For instance, in a series of compounds related to 4-amino-N-(1-phenylethyl)benzamide, acylation or alkylation of the 4-amino group resulted in an almost complete loss of anticonvulsant activity. acs.org Conversely, the reduction of the amide carbonyl group in the same series yielded compounds with slightly increased potency against electroshock-induced convulsions. acs.org

Modulation of Cellular Pathways (e.g., NF-kappaB, Apoptosis)

Research into the biological activities of this compound and its analogs has revealed significant modulation of key cellular pathways, particularly those involved in apoptosis and inflammatory responses, such as the NF-kappaB signaling cascade. Studies on structurally related N-substituted benzamides provide crucial insights into the potential mechanisms of action for this class of compounds.

The N-substituted benzamides have demonstrated a capacity to induce programmed cell death, or apoptosis, and to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a protein complex that plays a critical role in regulating the immune response to infection and cellular stress. nih.govnih.gov Intriguingly, evidence suggests that the induction of apoptosis and the inhibition of NF-κB activation can occur through distinct mechanisms. nih.gov

Apoptosis Induction

Analogs of this compound, such as declopramide (B1670142), have been shown to trigger apoptosis in various cell lines. nih.gov The apoptotic mechanism initiated by these compounds appears to be multifaceted. In murine pre-B cells and human promyelocytic cancer cells, declopramide at certain concentrations induced the release of cytochrome c into the cytosol, which in turn activated caspase-9. nih.govnih.gov This activation of the caspase cascade is a central event in the intrinsic pathway of apoptosis.

Further mechanistic studies have indicated that the pro-apoptotic effects of these benzamide analogs can be mitigated by the overexpression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were also effective in inhibiting this induced apoptosis and improving cell viability. nih.govnih.gov In contrast, a caspase-8 inhibitor showed less of an effect, suggesting a primary role for the intrinsic apoptotic pathway. nih.gov

Notably, the induction of apoptosis by these N-substituted benzamides does not appear to be dependent on the tumor suppressor protein p53. nih.govnih.gov This was evidenced by the observation that declopramide induced apoptosis in p53-deficient cell lines. nih.govnih.gov Prior to the onset of apoptosis, these compounds were also observed to cause a G2/M cell cycle block. nih.govnih.gov

NF-kappaB Inhibition

In addition to their pro-apoptotic effects, N-substituted benzamides have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway. nih.gov The activation of NF-κB is a pivotal step in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. The analog declopramide has been shown to inhibit NF-κB activation by preventing the breakdown of its inhibitor, IκBβ. nih.gov

An interesting discovery was made with an acetylated variant of declopramide, N-acetyl declopramide. This compound did not induce rapid apoptosis but was a potent inhibitor of NF-κB activation. nih.gov This finding underscores the potential for separate mechanisms governing apoptosis induction and NF-κB inhibition within this class of compounds. nih.gov The ability to inhibit NF-κB suggests that these compounds could have therapeutic potential as anti-inflammatory agents. nih.govnih.gov

Interactive Data Table: Effects of this compound Analogs on Cellular Pathways

Compound ClassKey Analog StudiedCellular PathwayObserved EffectKey MediatorsReference
N-substituted benzamidesDeclopramideApoptosisInduction of programmed cell deathCytochrome c, Caspase-9 nih.govnih.gov
N-substituted benzamidesDeclopramideCell CycleG2/M phase arrestNot specified nih.govnih.gov
N-substituted benzamidesDeclopramideNF-κB SignalingInhibition of activationPrevents IκBβ breakdown nih.gov
Acetylated N-substituted benzamidesN-acetyl declopramideNF-κB SignalingPotent inhibition of activationNot specified nih.gov
Acetylated N-substituted benzamidesN-acetyl declopramideApoptosisNo rapid inductionNot applicable nih.gov

Future Directions and Translational Research Potential

Development of Novel Lead Compounds from 2-bromo-N-(2,4-dichlorophenyl)benzamide Scaffold

The this compound structure serves as a valuable starting point, or scaffold, for the synthesis of new and diverse chemical entities. In drug discovery, a scaffold is a core molecular structure upon which various chemical modifications are made to develop new lead compounds with desired biological activities. The inherent reactivity of the bromine and chlorine atoms on this particular benzamide (B126) allows for a wide range of chemical transformations, enabling the creation of extensive libraries of related compounds. ontosight.ai

Researchers have successfully synthesized numerous benzamide derivatives to explore their therapeutic potential against various diseases. nanobioletters.com For instance, by modifying the benzamide core, scientists have developed compounds with potent anticancer activities. One study detailed the design of benzamide derivatives that target Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making it a promising target for cancer therapy. nih.gov In this research, structure optimization of a parent compound led to the synthesis of a series of derivatives, with some exhibiting significant antiproliferative activity against human colorectal cancer cells. nih.gov

The versatility of the benzamide scaffold is further demonstrated in the development of agents targeting other cellular pathways. Modifications to the core structure have yielded compounds investigated for antimicrobial, antiviral, analgesic, and anti-inflammatory effects. ontosight.ainanobioletters.comnih.gov The process often involves reactions such as condensation, amidation, and coupling to introduce different functional groups, thereby altering the compound's physicochemical properties and biological activity. nanobioletters.comresearchgate.net

Below is a table summarizing examples of lead compounds developed from benzamide scaffolds and their observed biological activities.

Compound SeriesTarget/ActivityKey Findings
Benzamide derivatives with benzamidophenyl scaffoldsPARP-1 Inhibition (Anticancer)Compound 13f showed potent activity against HCT116 cancer cells (IC50 = 0.30 µM) and excellent PARP-1 inhibition (IC50 = 0.25 nM). nih.gov
N-2-(Phenylamino) Benzamide DerivativesCOX-2/Topo I Inhibition (Anticancer/Anti-inflammatory)An optimized compound, 1H-30 , displayed enhanced inhibitory effects on both COX-2 and Topo I, showing potential for gastrointestinal cancer therapy. nih.gov
N-(thiophen-2-yl) benzamide derivativesBRAFV600E Inhibition (Anticancer)Compounds b40 and b47 exhibited submicromolar inhibitory activities against the BRAFV600E kinase, a key mutation in melanoma. nih.gov
2-PhenoxybenzamidesAntiplasmodialA para-substituted analogue, 37 , showed the highest activity against Plasmodium falciparum (PfNF54 IC50 = 0.2690 µM). mdpi.com

Advanced Ligand Design and Optimization Strategies

Once a promising lead compound is identified from the this compound scaffold, advanced ligand design and optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic properties. This iterative process relies heavily on understanding the structure-activity relationship (SAR), which describes how specific structural features of a molecule relate to its biological activity. researchgate.net

Key optimization strategies include:

Bioisosteric Replacement: This involves substituting one part of the molecule with a chemically different group that retains similar physical or chemical properties, aiming to improve the compound's profile. For example, replacing a hydrogen atom with a fluorine atom can significantly alter properties like metabolic stability and binding affinity. nih.gov

Fragment-Based Optimization: The benzamide core can be considered a central fragment. By systematically modifying the peripheral groups (the 2-bromo-phenyl ring and the 2,4-dichloro-phenyl ring), researchers can fine-tune interactions with the biological target. nih.gov For example, studies on DPP-4 inhibitors involved designing novel benzamide fragments to target a specific site (S2') on the enzyme to improve oral activity. nih.gov

Conformational Locking: Introducing structural constraints, such as rings or intramolecular hydrogen bonds, can lock the molecule into a specific three-dimensional shape (conformation) that is optimal for binding to its target. nih.gov This can increase potency and selectivity. Research on cereblon (CRBN) binders led to the discovery of conformationally locked benzamide derivatives that mimic the interactions of the natural ligand. nih.gov

Computational Docking: In silico methods are used to predict how a ligand will bind to the active site of a target protein. researchgate.net This allows chemists to virtually screen potential modifications and prioritize the synthesis of compounds most likely to have improved activity, saving time and resources. nih.gov

The table below illustrates various optimization strategies applied to benzamide-based compounds.

StrategyExample ApplicationOutcome
Halogen Substitution Introduction of fluorine atoms to a benzamide scaffold targeting cereblon. nih.govIncreased binding affinity and improved biological properties. nih.gov
SAR Exploration Varied amide and halogen substitutions on a benzene (B151609) ring for DPP-4 inhibitors. nih.govIdentification of a 4'-chlorine substituted methyl amide (17g ) with potent DPP-4 activity (IC50 = 1.6 nM). nih.gov
Computational Screening Virtual screening to identify N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. nih.govDiscovery of a novel scaffold with potent inhibitory activity. nih.gov
Side Chain Modification Investigation of dimethylamine (B145610) side chain position on benzamide derivatives as acetylcholinesterase inhibitors. researchgate.netRevealed that the substitution position markedly influenced inhibitory activity and selectivity. researchgate.net

Exploration of Combination Therapies with Existing Agents

A significant avenue for translational research is the exploration of benzamide derivatives, developed from scaffolds like this compound, in combination with existing therapeutic agents. The goal of combination therapy is often to achieve synergistic effects, overcome drug resistance, or reduce the required concentration of a toxic agent. youtube.com

One promising strategy involves using benzamide derivatives to inhibit multidrug resistance (MDR) proteins, such as ABCG2. These transporter proteins can pump chemotherapeutic drugs out of cancer cells, rendering them ineffective. Certain benzamide compounds have been shown to inhibit the efflux activity of ABCG2, thereby restoring the efficacy of chemotherapy agents. nih.gov For example, the benzamide derivative VKNG-2 was shown to reverse resistance to mitoxantrone (B413) and SN-38 in colon cancer cell lines that overexpress the ABCG2 transporter. nih.gov This chemosensitizing effect makes such compounds valuable candidates for combination therapies in oncology.

The rationale for combining a novel benzamide-based agent with an established drug includes:

Targeting Different Pathways: A benzamide derivative might inhibit a specific kinase or enzyme, while a conventional drug acts through a different mechanism. Attacking a disease on multiple fronts can lead to a more durable response.

Overcoming Resistance: Cancer cells can develop resistance to a single agent. A combination can preemptively target potential resistance mechanisms. nih.gov

Enhancing Efficacy: One agent can potentiate the effect of the other, leading to a greater therapeutic outcome than either drug could achieve alone.

Future research would involve preclinical and clinical studies to identify the most effective and safe combinations of new benzamide compounds with standard-of-care treatments for various diseases.

Application of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and offer immense potential for accelerating research based on the this compound scaffold. nih.govijettjournal.org These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov

Applications of AI/ML in benzamide research include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzamide scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of newly designed benzamide derivatives before they are synthesized. nih.govresearchgate.net This allows researchers to prioritize the most promising candidates, making the discovery process more efficient and cost-effective. engineering.org.cn

Target Identification: AI can analyze large-scale biological data to identify and validate new therapeutic targets for which benzamide-based inhibitors could be developed. mdpi.com

Structure-Activity Relationship (SAR) Analysis: ML can rapidly analyze SAR data from a library of synthesized benzamide analogs to build predictive models that guide the next round of chemical optimization. nih.gov

The integration of AI and ML offers a powerful approach to navigate the vast chemical space around the benzamide scaffold, accelerating the journey from a starting compound to a viable drug candidate. engineering.org.cn

Challenges and Opportunities in Benzamide-Based Drug Discovery

While the benzamide scaffold holds considerable promise, its development into therapeutic agents is subject to the broader challenges inherent in drug discovery. cas.orgbioscaffold.ch

Challenges:

High Costs and Long Timelines: The process of bringing a new drug to market is exceptionally long and expensive, with high attrition rates. cas.orgnih.gov

Predictive Validity of Models: Early-stage research often relies on in vitro and animal models that may not accurately predict a compound's efficacy and safety in humans. cas.org

Drug Resistance: For indications like cancer and infectious diseases, the emergence of drug resistance is a constant challenge that can render new therapies ineffective. nih.gov

Understanding Disease Mechanisms: A poor understanding of the underlying biology of a disease can hinder the development of effective targeted therapies. cas.org

Opportunities:

Scaffold Versatility: The benzamide core is a privileged structure in medicinal chemistry, meaning it is a scaffold that has been repeatedly found to be a good starting point for developing drugs against a variety of targets. nanobioletters.commdpi.com This versatility allows for the exploration of treatments for a wide range of diseases.

Multi-Target Ligands: The complexity of many diseases, such as Alzheimer's, has spurred interest in developing compounds that can modulate multiple targets simultaneously. The benzamide scaffold is well-suited for the design of such multi-target-directed ligands. mdpi.com

Overcoming Resistance: Novel benzamide derivatives can be specifically designed to overcome known resistance mechanisms or to be used in combination therapies to prevent resistance from emerging. nih.gov

Technological Integration: The convergence of advanced synthesis techniques, computational chemistry, and AI/ML presents a significant opportunity to overcome traditional bottlenecks in the drug discovery pipeline, making the development of benzamide-based drugs more efficient and successful. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2,4-dichlorophenyl)benzamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves a condensation reaction between 2-bromobenzoyl chloride and 2,4-dichloroaniline under basic conditions. Key parameters include:

  • Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.
  • Base Choice: Triethylamine (TEA) or pyridine (1.5–2.0 equivalents) to neutralize HCl byproducts.
  • Temperature: Room temperature (20–25°C) for 6–12 hours, with yields averaging 70–85% .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Yield Optimization: Pre-drying reagents and solvents, slow addition of acyl chloride to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • 1H NMR (300 MHz, CDCl₃): Expect signals for aromatic protons (δ 7.2–8.1 ppm, multiplet), NH (δ 9.2–9.5 ppm, broad singlet), and absence of aniline NH₂ peaks. Integration ratios should match the molecular formula.
  • 13C NMR: Peaks for carbonyl (C=O, ~165 ppm) and aromatic carbons (110–140 ppm), with distinct shifts for Br and Cl substituents.
  • IR: Strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Absence of acyl chloride (~1800 cm⁻¹) confirms completion .

Advanced Research Questions

Q. How do substituent positions (Br, Cl) influence the solid-state conformation of this compound?

Methodological Answer: X-ray crystallography reveals:

  • Dihedral Angles: The benzamide and dichlorophenyl rings form a dihedral angle of ~58°, with the amide group trans-configured.
  • Hydrogen Bonding: N-H···O=C interactions create infinite chains along the crystallographic axis, stabilizing the lattice.
  • Halogen Effects: Bromine at the 2-position introduces steric hindrance, while Cl substituents enhance intermolecular halogen bonding. Use SHELX software for refinement and Mercury for visualization .

Q. What computational tools are suitable for predicting the biological activity of this compound against fungal targets like CYP51?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into the CYP51 active site (PDB: 3KHM) to assess binding affinity. Focus on interactions with heme Fe and conserved residues (e.g., Tyr118, Leu376).
  • QSAR Modeling: Use MOE or Schrödinger to correlate electronic descriptors (HOMO/LUMO, LogP) with antifungal IC₅₀ values.
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to evaluate binding mode retention .

Q. How can conflicting data on substitution reactivity (e.g., bromine vs. chlorine lability) be resolved experimentally?

Methodological Answer:

  • Competitive Kinetics: React the compound with nucleophiles (e.g., NaN₃, KSCN) under controlled conditions (DMF, 80–120°C). Monitor via HPLC-MS to quantify Br vs. Cl substitution products.
  • Isotopic Labeling: Use ²H or ¹⁸O-labeled reagents to trace mechanistic pathways (SN2 vs. radical).
  • DFT Calculations (Gaussian): Compare activation energies for Br/Cl displacement to predict dominant pathways .

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